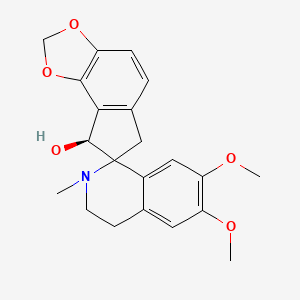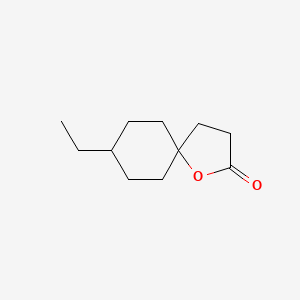
2'-Cyclohexylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine typically involves multiple steps, including the protection of functional groups, nucleophilic substitution reactions, and deprotection steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a hydroxylated product, while substitution could result in a different nucleoside analog.
科学的研究の応用
2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis and function.
Medicine: Investigated for potential therapeutic uses, such as antiviral or anticancer agents.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
作用機序
The mechanism of action of 2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism.
類似化合物との比較
Similar Compounds
2’-Deoxyadenosine: A naturally occurring nucleoside involved in DNA synthesis.
2’-Fluoro-2’-deoxyadenosine: A synthetic analog with enhanced stability and biological activity.
2’-C-Methyl-2’-deoxyadenosine: Another synthetic analog with potential antiviral properties.
Uniqueness
2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is unique due to its specific chemical modifications, which can confer distinct biological properties and potential therapeutic benefits compared to other nucleoside analogs.
特性
| 134934-76-2 | |
分子式 |
C56H56N6O5 |
分子量 |
893.1 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-4-(cyclohexylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C56H56N6O5/c1-64-46-32-28-41(29-33-46)55(39-18-8-3-9-19-39,40-20-10-4-11-21-40)61-52-50-53(58-37-57-52)62(38-59-50)54-49(60-45-26-16-7-17-27-45)51(63)48(67-54)36-66-56(42-22-12-5-13-23-42,43-24-14-6-15-25-43)44-30-34-47(65-2)35-31-44/h3-6,8-15,18-25,28-35,37-38,45,48-49,51,54,60,63H,7,16-17,26-27,36H2,1-2H3,(H,57,58,61)/t48-,49-,51+,54-/m1/s1 |
InChIキー |
WTFCJZXRRGLQPX-COZRLZDLSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)NC1CCCCC1 |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)NC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)



